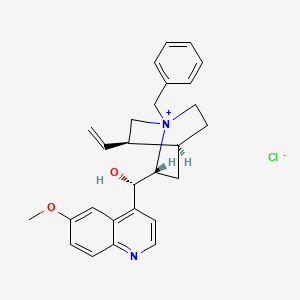

N-Benzylquinidinium chloride

Description

BenchChem offers high-quality N-Benzylquinidinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzylquinidinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(S)-[(2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIJFKNXHPWBJ-FBBRVDCYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67174-25-8, 77481-82-4 | |

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride (1:1), (9S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylquinidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzylquinidinium chloride, a quaternary ammonium (B1175870) salt derived from the Cinchona alkaloid, quinidine (B1679956). This compound is of significant interest in the fields of organic synthesis and drug development, primarily for its application as a chiral phase-transfer catalyst. This document details the synthetic protocol, purification methods, and in-depth characterization using various analytical techniques.

Introduction

N-Benzylquinidinium chloride is a derivative of quinidine, a natural alkaloid renowned for its stereospecific properties. The quaternization of the quinuclidine (B89598) nitrogen atom with a benzyl (B1604629) group enhances its utility as a phase-transfer catalyst, facilitating asymmetric synthesis with high enantioselectivity. Understanding the precise synthesis and thorough characterization of this compound is paramount for its effective application in research and development.

Synthesis of N-Benzylquinidinium Chloride

The synthesis of N-Benzylquinidinium chloride is achieved through a nucleophilic substitution reaction, specifically the quaternization of the tertiary amine in the quinidine molecule with benzyl chloride.

Synthesis Pathway

The reaction proceeds via the attack of the lone pair of electrons on the quinuclidine nitrogen of quinidine on the benzylic carbon of benzyl chloride, displacing the chloride ion.

Caption: Synthesis of N-Benzylquinidinium chloride.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of tertiary amines.

Materials:

-

Quinidine (1.0 eq)

-

Benzyl chloride (1.2 eq)

-

Toluene (or other suitable solvent like acetonitrile)

-

Diethyl ether (for precipitation/washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinidine in toluene.

-

While stirring the solution at room temperature, add benzyl chloride dropwise to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature with continuous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours, as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

The product, N-Benzylquinidinium chloride, will precipitate out of the solution. If necessary, add diethyl ether to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified N-Benzylquinidinium chloride under vacuum.

Characterization of N-Benzylquinidinium Chloride

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Benzylquinidinium chloride.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁ClN₂O₂ | [1] |

| Molecular Weight | 451.01 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 178 °C | [1] |

| CAS Number | 77481-82-4 | [1] |

Spectroscopic Analysis

The ¹H NMR spectrum is a crucial tool for confirming the structure of the synthesized compound. The spectrum should show signals corresponding to the protons of the quinidine framework and the newly introduced benzyl group.

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons (Quinoline & Benzyl): ~7.0 - 8.5 ppm

-

Vinyl Protons: ~5.0 - 6.0 ppm

-

Benzylic Protons (-CH₂-Ph): ~4.5 - 5.5 ppm

-

Aliphatic Protons (Quinuclidine): ~1.5 - 4.0 ppm

-

Methoxy Protons (-OCH₃): ~3.9 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| 7.0 - 8.5 | m | 11H | Aromatic H (Quinoline and Benzyl rings) |

| 5.0 - 6.0 | m | 3H | Vinyl H (-CH=CH₂) |

| 4.5 - 5.5 | m | 2H | Benzylic H (-CH₂-Ph) |

| 1.5 - 4.0 | m | ~12H | Aliphatic H (Quinuclidine ring) |

| ~3.9 | s | 3H | Methoxy H (-OCH₃) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aromatic & Vinyl Carbons: ~100 - 160 ppm

-

Benzylic Carbon (-CH₂-Ph): ~60 - 70 ppm

-

Aliphatic Carbons (Quinuclidine): ~20 - 60 ppm

-

Methoxy Carbon (-OCH₃): ~55 ppm

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| 100 - 160 | Aromatic and Vinyl C |

| 60 - 70 | Benzylic C (-CH₂-Ph) |

| 20 - 60 | Aliphatic C (Quinuclidine ring) |

| ~55 | Methoxy C (-OCH₃) |

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Workflow for FT-IR Analysis:

References

Solubility of N-Benzylquinidinium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylquinidinium chloride is a prominent chiral phase-transfer catalyst derived from the cinchona alkaloid quinidine.[1] Its efficacy in asymmetric synthesis is critically dependent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylquinidinium chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information based on general principles of solubility for quaternary ammonium (B1175870) salts and related compounds. It also furnishes a detailed experimental protocol for determining solubility and a logical workflow for solvent selection to aid researchers in optimizing their experimental conditions.

Physicochemical Properties of N-Benzylquinidinium Chloride

N-Benzylquinidinium chloride is a white to yellow crystalline powder.[1][2] It is a salt, composed of a large, chiral organic cation (N-benzylquinidinium) and a chloride anion. This structure dictates its solubility behavior, suggesting a preference for polar solvents capable of solvating the charged species.

Table 1: Physicochemical Properties of N-Benzylquinidinium Chloride

| Property | Value | Reference |

| CAS Number | 77481-82-4 | [1][2][3] |

| Molecular Formula | C₂₇H₃₁ClN₂O₂ | [2][3] |

| Appearance | White to yellow crystalline powder | [1][2] |

| Melting Point | 178 °C | [1] |

| Water Content | ≤ 5.0 % | [1][2] |

| Hygroscopicity | Not hygroscopic | [1] |

Expected Solubility in Organic Solvents

The solubility of a salt in an organic solvent is governed by the principle of "like dissolves like." As a quaternary ammonium salt, N-Benzylquinidinium chloride's solubility is a function of the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant. While specific quantitative data is scarce, a qualitative assessment of its expected solubility can be inferred.

Table 2: Predicted Qualitative Solubility of N-Benzylquinidinium Chloride in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Water | High | These solvents can effectively solvate both the cation and the anion through hydrogen bonding and ion-dipole interactions. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate the cation, but may be less effective at solvating the chloride anion compared to protic solvents. |

| Less Polar Solvents | Dichloromethane, Chloroform | Low to Moderate | These solvents have lower dielectric constants but can still engage in dipole-dipole interactions. Solubility is expected to be lower than in highly polar solvents. |

| Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | These solvents lack the polarity to effectively solvate the ionic compound, leading to poor solubility. |

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a standardized experimental protocol is essential. The following is a generalized procedure based on the equilibrium solubility method, commonly known as the shake-flask method.

Materials and Equipment

-

N-Benzylquinidinium chloride

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Benzylquinidinium chloride to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of N-Benzylquinidinium chloride in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving N-Benzylquinidinium chloride, based on solubility considerations.

Caption: A logical workflow for selecting a suitable solvent.

Conclusion

References

Chiral Induction Model for N-Benzylquinidinium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride, a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, has emerged as a powerful and versatile chiral phase-transfer catalyst in asymmetric synthesis. Its ability to effectively induce chirality in a wide array of chemical transformations has made it an invaluable tool for the synthesis of enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chiral induction model of N-Benzylquinidinium chloride, detailed experimental protocols for its application, and a summary of its performance in various asymmetric reactions.

The Chiral Induction Model

The enantioselectivity of reactions catalyzed by N-Benzylquinidinium chloride is rationalized by a well-accepted chiral induction model, which emphasizes the crucial role of the catalyst's three-dimensional structure and non-covalent interactions with the substrate. This model, often referred to as the "Corey-Lygo-O'Donnell" model for cinchona alkaloid-based phase-transfer catalysts, posits that the catalyst adopts a specific conformation to create a well-defined chiral environment around the reactive center.

Key Features of the Chiral Induction Model:

-

Conformational Rigidity: The quinidine (B1679956) framework provides a rigid scaffold, which, upon N-benzylation, restricts the conformational freedom of the molecule. This leads to a preferred conformation where the benzyl (B1604629) group and the quinoline (B57606) ring effectively shield two of the four quadrants around the positively charged quaternary nitrogen.

-

Steric Shielding and Open Quadrant: The bulky benzyl and quinoline moieties create significant steric hindrance, blocking the approach of the prochiral substrate from two sides. This leaves one quadrant relatively open for the substrate to bind and another partially accessible. The stereochemical outcome of the reaction is dictated by the preferential approach of the electrophile to the less hindered face of the nucleophile, which is oriented by its interaction with the catalyst.

-

Non-Covalent Interactions: The formation of a tight ion pair between the positively charged quinidinium cation and the enolate anion of the substrate is stabilized by a combination of non-covalent interactions:

-

π-π Stacking: Interaction between the aromatic quinoline ring of the catalyst and an aromatic ring of the substrate (if present) helps to orient the substrate.

-

Hydrogen Bonding: The hydroxyl group at the C9 position of the quinidine scaffold can act as a hydrogen bond donor, further anchoring the substrate in a specific orientation.

-

Steric Repulsion: The methoxy (B1213986) group on the quinoline ring and the vinyl group on the quinuclidine (B89598) ring contribute to the overall steric environment, directing the approach of the electrophile.

-

This combination of attractive and repulsive interactions within the catalyst-substrate complex creates a highly ordered transition state, leading to the preferential formation of one enantiomer over the other.

Diagram of the Chiral Induction Model

Caption: A schematic representation of the key interactions in the chiral induction model.

Quantitative Data Summary

The performance of N-Benzylquinidinium chloride as a chiral phase-transfer catalyst has been documented in numerous studies. The following tables summarize the quantitative data for key asymmetric reactions.

Table 1: Asymmetric Alkylation of Glycine (B1666218) Imines

| Entry | Electrophile (R-X) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | Toluene (B28343) | 50% KOH | 0 | 6 | 95 | 99 |

| 2 | Allyl bromide | Toluene | 50% KOH | 0 | 8 | 92 | 98 |

| 3 | Ethyl bromide | Toluene | CsOH·H₂O | -40 | 24 | 85 | 96 |

| 4 | n-Propyl bromide | Toluene | CsOH·H₂O | -40 | 24 | 82 | 95 |

Table 2: Asymmetric Michael Addition

| Entry | Michael Acceptor | Michael Donor | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone (B49325) | Diethyl malonate | Toluene | K₂CO₃ | 25 | 12 | 98 | 92 |

| 2 | Nitro-styrene | 2-Phenyl-1,3-indandione | CH₂Cl₂ | K₂CO₃ | 0 | 24 | 90 | 95 |

| 3 | Methyl vinyl ketone | Diethyl malonate | Toluene | K₂CO₃ | 25 | 18 | 88 | 89 |

| 4 | Cyclohexenone | Diethyl acetamidomalonate | CH₂Cl₂ | Cs₂CO₃ | -20 | 48 | 85 | 97 |

Table 3: Asymmetric Epoxidation of α,β-Unsaturated Ketones

| Entry | Substrate | Oxidant | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | 30% H₂O₂ | Toluene | 50% NaOH | 0 | 4 | 92 | 99 |

| 2 | 4-Chlorochalcone | 30% H₂O₂ | Toluene | 50% NaOH | 0 | 6 | 95 | 98 |

| 3 | Cyclohexenone | Cumene hydroperoxide | Toluene | K₂CO₃ | 25 | 12 | 85 | 94 |

| 4 | 1-Indanone | 30% H₂O₂ | CH₂Cl₂ | 50% NaOH | 0 | 8 | 88 | 96 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of N-Benzylquinidinium chloride in asymmetric synthesis. Below are representative protocols for key reactions.

Protocol 1: Asymmetric Alkylation of a Glycine Imine

This protocol describes the enantioselective synthesis of an α-amino acid precursor.

-

Reaction Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with the glycine imine substrate (1.0 mmol), N-Benzylquinidinium chloride (0.1 mmol, 10 mol%), and toluene (10 mL).

-

Reagent Addition: The mixture is cooled to 0 °C in an ice bath. A 50% aqueous solution of potassium hydroxide (B78521) (5.0 mL) is added, followed by the dropwise addition of the alkylating agent (1.2 mmol).

-

Reaction Conditions: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated product.

-

Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition to a Chalcone

This protocol details the enantioselective conjugate addition of a malonate to a chalcone.

-

Reaction Setup: To a 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added chalcone (0.5 mmol), diethyl malonate (0.6 mmol), N-Benzylquinidinium chloride (0.05 mmol, 10 mol%), and toluene (5 mL).

-

Base Addition: Anhydrous potassium carbonate (1.0 mmol) is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature (25 °C) for the specified time, with reaction progress monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL). The aqueous layer is extracted with dichloromethane (B109758) (3 x 10 mL). The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography to yield the Michael adduct.

-

Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Asymmetric Epoxidation of a Chalcone

This protocol outlines the enantioselective epoxidation of an α,β-unsaturated ketone.

-

Reaction Setup: In a 50 mL flask, chalcone (1.0 mmol) and N-Benzylquinidinium chloride (0.1 mmol, 10 mol%) are dissolved in toluene (10 mL).

-

Reagent Addition: The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (2.0 mmol) is added, followed by a 50% aqueous solution of sodium hydroxide (0.5 mL).

-

Reaction Conditions: The biphasic mixture is stirred vigorously at 0 °C until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The layers are separated, and the aqueous phase is extracted with toluene (2 x 10 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude epoxide is purified by flash chromatography.

-

Chiral Analysis: The enantiomeric purity of the epoxide is determined by chiral HPLC.

Mandatory Visualizations

General Workflow for Asymmetric Phase-Transfer Catalysis

Caption: A generalized workflow for asymmetric phase-transfer catalysis.

Logical Relationship of Chiral Induction Factors

Caption: Factors contributing to high enantioselectivity.

Conclusion and Future Outlook

N-Benzylquinidinium chloride has proven to be a robust and highly effective chiral phase-transfer catalyst for a multitude of asymmetric transformations. The well-understood chiral induction model, based on a combination of steric shielding and specific non-covalent interactions, provides a rational basis for its broad applicability and high enantioselectivity. The detailed experimental protocols provided herein serve as a practical guide for researchers in academic and industrial settings.

Future research in this area will likely focus on the development of next-generation catalysts with enhanced activity and selectivity, the expansion of the substrate scope to include more challenging transformations, and the application of these methodologies to the synthesis of complex, high-value molecules in drug discovery and development. The continued interplay between experimental and computational studies will undoubtedly lead to a deeper understanding of the catalytic mechanism and pave the way for the design of even more efficient and selective chiral catalysts.

The Evolution of Asymmetric Phase-Transfer Catalysis: A Technical Guide to Cinchona Alkaloid Catalysts

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, has led to the exploration of numerous catalytic systems. Among these, chiral phase-transfer catalysis (PTC) has emerged as a powerful and practical methodology, lauded for its operational simplicity, mild reaction conditions, and scalability. At the heart of this field lies a remarkable class of organocatalysts derived from the natural world: cinchona alkaloids. This technical guide provides an in-depth exploration of the history, discovery, and application of cinchona alkaloid phase-transfer catalysts, offering detailed experimental protocols and a quantitative comparison of their performance.

A Historical Perspective: From Natural Alkaloids to rationally Designed Catalysts

The journey of cinchona alkaloids from their historical use as antimalarial agents to their current status as sophisticated chiral catalysts is a testament to the power of chemical modification and mechanistic understanding.[1][2][3][4] The pioneering work in asymmetric phase-transfer catalysis using these alkaloids was initiated in the late 1970s and early 1980s, with early examples demonstrating the potential for enantioselective transformations, albeit with modest success.[5]

A significant breakthrough came in 1984, marking the first successful application of cinchona alkaloid-derived ammonium (B1175870) salts as phase-transfer catalysts.[6] This foundational work set the stage for the development of successive "generations" of catalysts, each designed to improve enantioselectivity and expand the scope of applicable reactions.

The timeline below illustrates the key milestones in the development of these influential catalysts.

References

A Technical Guide to N-Benzylquinidinium Chloride in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylquinidinium chloride (BQC), a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, is a cornerstone catalyst in the field of asymmetric phase-transfer catalysis (PTC). Its rigid, chiral framework provides an exceptional chiral environment, enabling high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide offers an in-depth review of the core applications of BQC, presenting quantitative data, detailed experimental methodologies for key transformations, and mechanistic visualizations to facilitate its practical application in research and development.

Introduction to Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] The catalyst, a salt such as N-benzylquinidinium chloride, possesses both hydrophilic (the charged ammonium ion) and lipophilic (the organic quinidine (B1679956) and benzyl (B1604629) groups) properties.[1] This dual nature allows it to transport an aqueous-soluble reactant (e.g., a hydroxide (B78521) or hydroperoxide anion) into the organic phase where the substrate resides, thereby enabling the reaction to proceed.[2] In asymmetric PTC, the catalyst is chiral, creating a diastereomeric, chiral ion pair with the transported anion. This chiral complex then interacts with the substrate, directing the reaction to occur preferentially on one enantiotopic face, resulting in an enantioenriched product.

Caption: General workflow of asymmetric phase-transfer catalysis.

Core Application: Asymmetric Alkylation of Glycine (B1666218) Imines

A paramount application of N-benzylquinidinium chloride is the asymmetric alkylation of glycine imine Schiff bases, a robust method for synthesizing non-proteinogenic α-amino acids. The catalyst facilitates the formation of a chiral ion pair with the glycine enolate, which then undergoes alkylation with high facial selectivity.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using N-benzylquinidinium chloride (BQC) or its derivatives under various conditions.

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzyl bromide | 50% aq. KOH | Toluene (B28343) | 20 | 1.5 | 95 | 91 |

| 2 | Allyl bromide | 50% aq. KOH | Toluene | 0 | 6 | 94 | 89 |

| 3 | Ethyl iodide | CsOH·H₂O | CH₂Cl₂ | -60 | 24 | 85 | 98 |

| 4 | n-Propyl bromide | 50% aq. NaOH | CH₂Cl₂/Toluene | 25 | 12 | 78 | 88 |

| 5 | 4-Methoxybenzyl bromide | 25% aq. KOH | Toluene | 0 | 4 | 96 | 92 |

Detailed Experimental Protocol: Asymmetric Benzylation

This protocol details the synthesis of (R)-2-(benzhydrylideneamino)-3-phenylpropanoic acid tert-butyl ester.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 295 mg)

-

N-Benzylquinidinium chloride (BQC) (0.1 mmol, 45 mg)

-

Benzyl bromide (1.2 mmol, 142 µL)

-

Toluene (10 mL)

-

50% (w/w) aqueous potassium hydroxide (5 mL)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and N-benzylquinidinium chloride (0.1 mmol).

-

Add toluene (10 mL) and stir at room temperature (20 °C) until all solids are dissolved.

-

Add the 50% aqueous KOH solution (5 mL).

-

Add benzyl bromide (1.2 mmol) to the biphasic mixture.

-

Stir the mixture vigorously at 20 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, stop the stirring and separate the organic layer.

-

Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the product as a white solid.

Caption: Catalytic cycle for asymmetric alkylation of glycine imine.

Core Application: Asymmetric Michael Addition

N-benzylquinidinium chloride effectively catalyzes the asymmetric conjugate addition (Michael addition) of soft nucleophiles, such as malonates, to α,β-unsaturated ketones like chalcones. The catalyst forms a chiral ion pair with the nucleophile's enolate, which then adds to the Michael acceptor with high stereocontrol.

Quantitative Data Summary

The following table presents data for the BQC-catalyzed Michael addition of diethyl malonate to various chalcones.

Table 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcones

| Entry | Chalcone (B49325) Substituent (Ar) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl | K₂CO₃ | Toluene | 25 | 24 | 92 | 85 |

| 2 | 4-Chlorophenyl | Cs₂CO₃ | CH₂Cl₂ | 0 | 12 | 95 | 90 |

| 3 | 4-Methoxyphenyl | 50% aq. NaOH | Toluene | 25 | 18 | 88 | 82 |

| 4 | 2-Naphthyl | K₂CO₃ | Toluene | 25 | 36 | 90 | 88 |

| 5 | 2-Thienyl | Cs₂CO₃ | CH₂Cl₂ | 0 | 20 | 85 | 86 |

Detailed Experimental Protocol: Michael Addition to Chalcone

Materials:

-

Chalcone (1.0 mmol, 208 mg)

-

Diethyl malonate (1.5 mmol, 227 µL)

-

N-Benzylquinidinium chloride (BQC) (0.05 mmol, 22.5 mg)

-

Anhydrous potassium carbonate (K₂CO₃), powdered (2.0 mmol, 276 mg)

-

Toluene (10 mL)

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add chalcone (1.0 mmol), N-benzylquinidinium chloride (0.05 mmol), and powdered potassium carbonate (2.0 mmol).

-

Add toluene (10 mL) followed by diethyl malonate (1.5 mmol).

-

Stir the resulting suspension vigorously at room temperature (25 °C) for 24 hours.

-

Monitor the reaction by TLC until the chalcone is consumed.

-

Upon completion, filter the reaction mixture through a short pad of celite to remove the inorganic base.

-

Rinse the filter pad with a small amount of toluene.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the Michael adduct.

Caption: Experimental workflow for a solid-liquid PTC Michael addition.

Core Application: Asymmetric Epoxidation of Enones

N-benzylquinidinium chloride is a highly effective catalyst for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones. In this reaction, the catalyst transports the hydroperoxide anion (from an oxidant like H₂O₂) into the organic phase, where it adds to the enone in a conjugate fashion, followed by intramolecular ring closure to form the chiral epoxide.

Quantitative Data Summary

The following table shows results for the asymmetric epoxidation of chalcone using BQC under biphasic conditions.

Table 3: Asymmetric Epoxidation of Chalcone

| Entry | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 30% aq. H₂O₂ | 10% aq. NaOH | Toluene | 0 | 12 | 85 | 92 |

| 2 | t-BuOOH | 20% aq. KOH | CH₂Cl₂ | 25 | 24 | 78 | 88 |

| 3 | NaOCl | 1 M NaOH | Toluene | -10 | 8 | 90 | 95 |

| 4 | Urea-H₂O₂ complex | K₂CO₃ | Dichloromethane | 20 | 18 | 82 | 90 |

| 5 | 30% aq. H₂O₂ | 5% aq. LiOH | Toluene | 0 | 10 | 91 | 94 |

Detailed Experimental Protocol: Asymmetric Epoxidation of Chalcone

Materials:

-

Chalcone (1.0 mmol, 208 mg)

-

N-Benzylquinidinium chloride (BQC) (0.1 mmol, 45 mg)

-

Toluene (10 mL)

-

10% (w/v) aqueous sodium hydroxide (5 mL)

-

30% (w/w) aqueous hydrogen peroxide (2.0 mmol, 227 µL)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL flask, dissolve chalcone (1.0 mmol) and N-benzylquinidinium chloride (0.1 mmol) in toluene (10 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the 10% aqueous NaOH solution (5 mL) and begin vigorous stirring to create an emulsion.

-

Slowly add the 30% aqueous hydrogen peroxide solution (2.0 mmol) dropwise over 5 minutes.

-

Continue to stir the reaction vigorously at 0 °C for 12 hours.

-

After the reaction is complete (monitored by TLC), separate the organic layer.

-

Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the chiral epoxide.

Caption: Catalytic cycle for the asymmetric epoxidation of an enone.

Conclusion

N-Benzylquinidinium chloride is an exceptionally versatile and reliable catalyst for asymmetric phase-transfer catalysis. Its application in the stereoselective alkylation of glycine imines, Michael additions, and epoxidation of enones highlights its significance in modern organic synthesis, particularly for the construction of chiral molecules relevant to the pharmaceutical and agrochemical industries. The operational simplicity, high yields, and excellent enantioselectivities achieved with BQC ensure its continued prominence as a tool for accessing enantioenriched compounds. Future advancements will likely focus on the development of next-generation catalysts with even broader substrate scope and higher efficiencies, building upon the foundational success of N-benzylquinidinium chloride.

References

An In-depth Technical Guide to N-Benzylquinidinium Chloride: Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for N-Benzylquinidinium chloride (CAS No. 77481-82-4). The information is compiled and structured to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and actionable safety protocols.

Identification and Physicochemical Properties

N-Benzylquinidinium chloride is a cinchona alkaloid derivative primarily used as a chiral phase-transfer catalyst in asymmetric synthesis.[1] Its identity and key physical and chemical properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 77481-82-4 | |

| EC Number | 616-461-1 | |

| Molecular Formula | C27H31ClN2O2 | |

| Molecular Weight | 451.00 g/mol | |

| IUPAC Name | (2R,4S,5R)-1-Benzyl-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride | |

| Synonyms | (8R,9S)-N-Benzylquinidinium chloride, 1-Benzyl-9-hydroxy-6'-methoxycinchonan-1-ium chloride | [1] |

| Appearance | White to yellow crystalline powder | [1][2] |

| Melting Point | 178 °C | [1] |

| Water Content | ≤ 5.0 % | [1][2] |

| Specific Optical Rotation | 220° to 250° ([α]20/D, c=1.0 in MeOH, on dry basis) | [2] |

| Purity (HPLC) | ≥ 95.0 % | [2] |

| Assay | ≥ 98.0 % (on dry basis) | [2] |

Hazard Identification and Classification

N-Benzylquinidinium chloride is classified as hazardous under Regulation (EC) No. 1272/2008 [CLP]. The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory system.

| Hazard Class | Hazard Statement | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | |

| Skin Corrosion/Irritation | Causes skin irritation. | |

| Skin Sensitisation | May cause an allergic skin reaction. | |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | |

| STOT - Single Exposure | May cause respiratory irritation. |

The following diagram illustrates the logical relationship between the substance's hazards and the primary protective measures required.

Toxicological Information

The primary health risks are acute toxicity upon ingestion and irritation. Signs of cinchonism, a group of symptoms associated with cinchona alkaloids, may occur upon exposure, including neurotoxic effects like headache and confusion, gastrointestinal issues, and skin rashes.

| Metric | Value | Method | Reference(s) |

| LD50 Oral (Rat) | 624.48 mg/kg | QSAR (via T.E.S.T.) |

The substance is not classified as having endocrine-disrupting properties for human health.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure laboratory safety.

4.1. Experimental Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid dust formation and inhalation. Ensure eyewash stations and safety showers are readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses that comply with EN 166 standards.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile or Butyl rubber, 0.4 mm thickness) compliant with EN 374. The breakthrough time of the glove material should be confirmed with the manufacturer.

-

Skin and Body Protection: Wear suitable protective clothing (e.g., lab coat) compliant with EN 344.

-

Respiratory Protection: If ventilation is inadequate, use a suitable dust mask or respirator.

-

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling and before leaving the work area. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]

4.2. Storage Conditions

-

Store in the original, tightly closed container in a dry and cool place.

-

Protect from light and moisture.[1]

-

Keep away from food, drink, and animal feedstuffs.

-

Conditions to Avoid: Direct sunlight and high temperatures.

-

Incompatible Materials: Strong oxidizing agents.

Emergency and First-Aid Procedures

In case of any exposure, seek medical advice or attention. The following workflow outlines the immediate steps to be taken.

-

After Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms such as respiratory irritation occur, seek medical attention.

-

After Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of mild soap and water. If skin irritation or a rash develops, seek medical advice.

-

After Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so and continue rinsing. If eye irritation persists, get medical attention.

-

After Ingestion: Rinse the mouth with water and drink water as a precaution. Since the substance is harmful if swallowed, call a POISON CENTER or doctor for advice. Do not induce vomiting.[3]

Fire and Explosion Hazard Data

N-Benzylquinidinium chloride does not present a significant fire or explosion risk under normal conditions.

| Parameter | Information | Reference(s) |

| Explosive Properties | The substance is not explosive. | |

| Oxidizing Properties | The substance has no oxidizing properties. | |

| Suitable Extinguishing Media | Water spray, foam, carbon dioxide, dry extinguishing powder. Adapt to the surrounding environment. | |

| Unsuitable Extinguishing Media | Do not use a heavy water stream. | |

| Hazardous Decomposition | In case of fire, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). |

Applications in Experimental Protocols

While detailed, step-by-step experimental methodologies are specific to individual research projects and not found in safety datasheets, the primary application of N-Benzylquinidinium chloride is well-documented.

-

Primary Use: It serves as a chiral phase-transfer catalyst (PTC).[1]

-

Cited Applications:

-

Asymmetric aza-Henry reactions to synthesize N-carbamoyl-protected β-nitroamines.

-

Sulfenylation of various β-keto sulfoxides.

-

Other reactions such as fluorination and chemical resolution.[1]

-

Researchers employing this catalyst should develop specific protocols that incorporate the handling, PPE, and emergency measures outlined in this guide.

References

N-Benzylquinidinium Chloride: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzylquinidinium chloride, a chiral phase-transfer catalyst derived from the Cinchona alkaloid quinidine (B1679956). This document covers its chemical identity, physical properties, and its application in asymmetric synthesis, complete with a representative experimental protocol and diagrams illustrating the catalytic mechanism and workflow.

Core Concepts: N-Benzylquinidinium Chloride

N-Benzylquinidinium chloride is a quaternary ammonium (B1175870) salt that functions as a chiral phase-transfer catalyst (PTC).[1] In a biphasic system (e.g., an aqueous and an organic phase), it facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. The chirality of the catalyst, originating from the quinidine scaffold, allows for the stereoselective formation of one enantiomer of the product over the other, making it a valuable tool in asymmetric synthesis.[2]

Chemical Identification and Molecular Structure

The identity and structure of N-Benzylquinidinium chloride are defined by its CAS number and molecular formula.

The structure incorporates a quinidine moiety benzylated at the quinuclidine (B89598) nitrogen atom.

Physicochemical Properties

The key physicochemical properties of N-Benzylquinidinium chloride are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 451.01 g/mol | [5] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 178 °C | [3] |

| Purity | >98.0% | [5] |

| Storage | Store under inert gas in a cool, dark place (<15°C) | [4] |

Asymmetric Synthesis via Phase-Transfer Catalysis

N-Benzylquinidinium chloride is prominently used in the enantioselective alkylation of glycine (B1666218) derivatives to produce non-proteinogenic α-amino acids, a method pioneered by O'Donnell.[6] This reaction, often referred to as the O'Donnell Amino Acid Synthesis, involves the alkylation of a benzophenone (B1666685) imine of a glycine alkyl ester under biphasic conditions.[6]

Mechanism of Catalysis

The catalytic cycle involves the exchange of the catalyst's chloride anion for a hydroxide (B78521) ion from the aqueous basic solution. The resulting quaternary ammonium hydroxide is a strong base in the organic phase, where it deprotonates the glycine imine. The resulting enolate forms a chiral ion pair with the catalyst, which then reacts with an alkylating agent. The stereochemical outcome of the reaction is dictated by the structure of the chiral catalyst.

References

- 1. N-Benzylquinidinium Chloride [Chiral Phase-Transfer Catalyst] | Polysil [polycil.co.uk]

- 2. Cinchona-based phase-transfer catalysts for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzylquinidinium Chloride - Buchler GmbH [buchler-gmbh.com]

- 4. N-Benzylquinidinium Chloride [Chiral Phase-Transfer Catalyst] - Starshinechemical [starshinechemical.com]

- 5. books.rsc.org [books.rsc.org]

- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

Spectroscopic and Mechanistic Insights into N-Benzylquinidinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-Benzylquinidinium chloride, a prominent chiral phase-transfer catalyst. It details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for their acquisition, and presents a mechanistic workflow for its application in asymmetric synthesis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for N-Benzylquinidinium chloride. Due to the limited availability of fully assigned public data, some assignments are inferred from the analysis of structurally related compounds.

Table 1: ¹H NMR Spectral Data of N-Benzylquinidinium Chloride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

| ~8.8 - 7.2 | Multiplet | - | Aromatic protons (quinolinyl and benzyl (B1604629) groups) |

| ~6.5 | Doublet of doublets | - | H-9 (carbinol proton) |

| ~5.8 | Multiplet | - | Vinyl CH =CH₂ |

| ~5.1 | Multiplet | - | Vinyl CH=CH ₂ |

| ~4.0 | Singlet | - | O-CH ₃ |

| ~4.8, ~3.5 | Multiplets | - | N-CH ₂-Ph |

| ~3.2 - 1.5 | Multiplets | - | Quinuclidine ring protons |

Note: Precise chemical shifts and coupling constants require experimental determination.

Table 2: ¹³C NMR Spectral Data of N-Benzylquinidinium Chloride

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~158 | C-6' (methoxy-substituted carbon) |

| ~148 - 120 | Aromatic and vinyl carbons |

| ~70 | C-9 (carbinol carbon) |

| ~60 | N-C H₂-Ph |

| ~56 | O-C H₃ |

| ~60 - 20 | Quinuclidine ring carbons |

Source: Inferred from publicly available spectra and data for related cinchona alkaloids.

Table 3: IR Absorption Data for N-Benzylquinidinium Chloride

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Medium | O-H stretch (hydroxyl group) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | C=N stretch (quinolinyl ring) |

| ~1590, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~920 | Medium | =C-H bend (vinyl group) |

Note: These are expected absorption ranges and require experimental verification.

Table 4: Mass Spectrometry Data for N-Benzylquinidinium Chloride

| Parameter | Value |

| Molecular Formula | C₂₇H₃₁ClN₂O₂ |

| Molecular Weight | 451.01 g/mol |

| Expected [M]⁺ m/z | 415.24 |

Note: The expected m/z value corresponds to the cationic N-benzylquinidinium moiety. Fragmentation patterns would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of N-Benzylquinidinium chloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum, requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Standard acquisition parameters for temperature (298 K) and pulse sequences are utilized.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectra.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of ¹H NMR signals and peak picking for both ¹H and ¹³C spectra are performed.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid N-Benzylquinidinium chloride is placed directly on the ATR crystal.

-

Alternatively, the KBr pellet method can be used. Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent disk.

-

-

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting interferogram is Fourier transformed to produce the IR spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Peak positions (in cm⁻¹) and intensities are identified.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of N-Benzylquinidinium chloride (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is ideal for pre-charged compounds.

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect the cationic N-benzylquinidinium moiety.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-1000).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion ([M]⁺) and inducing fragmentation to observe the daughter ions.

-

-

Data Processing:

-

The acquired mass spectra are processed to identify the m/z values of the parent and fragment ions.

-

The isotopic pattern can be analyzed to confirm the elemental composition.

-

Mechanistic Visualization

N-Benzylquinidinium chloride is widely employed as a chiral phase-transfer catalyst in asymmetric synthesis. A key application is the enantioselective alkylation of glycine (B1666218) Schiff bases. The following diagram illustrates the catalytic cycle for this transformation.

Caption: Catalytic cycle of asymmetric alkylation using N-Benzylquinidinium chloride (Q+X-).

Methodological & Application

Application Notes and Protocols: Asymmetric Alkylation using N-Benzylquinidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric alkylation of glycine (B1666218) derivatives utilizing the chiral phase-transfer catalyst, N-Benzylquinidinium chloride. This method, a cornerstone of the O'Donnell Amino Acid Synthesis, offers a reliable pathway to enantiomerically enriched α-amino acids, which are crucial building blocks in pharmaceutical development.[1]

Introduction

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases. In the realm of asymmetric synthesis, chiral phase-transfer catalysts derived from Cinchona alkaloids, such as N-Benzylquinidinium chloride, have proven to be highly effective in controlling stereochemistry. The alkylation of N-(diphenylmethylene)glycine tert-butyl ester serves as a benchmark for this methodology, where the catalyst forms a chiral ion pair with the glycine enolate, directing the approach of the electrophile to afford one enantiomer preferentially. This process allows for the synthesis of a wide array of non-natural amino acids with high enantiomeric excess.

Experimental Workflow

The general workflow for the asymmetric alkylation is depicted below. It involves the preparation of the reaction mixture, the phase-transfer catalyzed reaction itself, and subsequent workup and purification.

Quantitative Data

The following table summarizes the results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using a cinchona alkaloid-derived phase-transfer catalyst under optimized conditions.

| Entry | Alkylating Agent (R-X) | Product (R) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | Benzyl | 5 | 99 | 90 (R) |

| 2 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl | 5 | 99 | 95 (R) |

| 3 | 4-Chlorobenzyl bromide | 4-Chlorobenzyl | 5 | 93 | 96 (R) |

| 4 | 2-Naphthylmethyl chloride | 2-Naphthylmethyl | 5 | 97 | 90 (R) |

| 5 | Allyl bromide | Allyl | 5 | 94 | 90 (R) |

| 6 | Propargyl bromide | Propargyl | 5 | 92 | 91 (R) |

| 7 | Ethyl iodide | Ethyl | 4 | 99 | 90 (R) |

| 8 | n-Propyl iodide | n-Propyl | 5 | 96 | 92 (R) |

| 9 | n-Butyl iodide | n-Butyl | 8 | 95 | 91 (R) |

Reaction conditions: N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol), -40 ºC, 2 mL ether, 0.4 mL 50% aq. KOH, 10 mol% catalyst.

Detailed Experimental Protocol

Materials:

-

N-(diphenylmethylene)glycine tert-butyl ester

-

Alkylating agent (e.g., Benzyl bromide)

-

N-Benzylquinidinium chloride

-

Toluene, anhydrous

-

Potassium hydroxide (B78521) (KOH), 50% aqueous solution (w/w)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the alkylating agent (1.2 equiv.), and N-Benzylquinidinium chloride (0.1 equiv.).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool to 0 °C.

-

Base Addition: While stirring vigorously, add the 50% aqueous KOH solution (5.0 equiv.) dropwise to the reaction mixture.

-

Reaction Monitoring: Continue to stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, add deionized water to the reaction mixture to dissolve the potassium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantioenriched α-amino acid derivative.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle and Mechanism of Asymmetric Induction

The catalytic cycle begins with the exchange of the chloride anion of the catalyst for a hydroxide ion from the aqueous phase. The resulting quaternary ammonium (B1175870) hydroxide is a strong base in the organic phase and deprotonates the glycine imine to form an enolate. This enolate forms a tight ion pair with the chiral N-Benzylquinidinium cation. The steric and electronic properties of the catalyst create a chiral environment that shields one face of the enolate. The alkylating agent then approaches from the less hindered face, leading to the formation of the alkylated product with high enantioselectivity. The catalyst is regenerated and continues the cycle.

References

Application Notes and Protocols for Phase-Transfer Catalysis with N-Benzylquinidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for phase-transfer catalysis (PTC) utilizing N-Benzylquinidinium chloride as a chiral catalyst. These protocols are primarily focused on the asymmetric alkylation of glycine (B1666218) imines, a key reaction for the enantioselective synthesis of α-amino acids, which are fundamental building blocks in drug development.

Introduction to Phase-Transfer Catalysis with N-Benzylquinidinium Chloride

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] Chiral phase-transfer catalysts, such as N-Benzylquinidinium chloride derived from the cinchona alkaloid quinidine (B1679956), are instrumental in asymmetric synthesis, enabling the formation of a specific enantiomer of a chiral product.[2]

N-Benzylquinidinium chloride has proven to be an effective catalyst for a variety of enantioselective transformations, most notably the alkylation of glycine Schiff bases to produce non-racemic α-amino acids.[3][4] The catalyst, a quaternary ammonium (B1175870) salt, transports the enolate of the glycine imine from the aqueous phase (or solid phase) to the organic phase where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the alkylation to occur preferentially on one face of the enolate, leading to a high enantiomeric excess (ee) of one of the product enantiomers.

Experimental Protocols

Synthesis of N-Benzylquinidinium Chloride

This protocol describes the synthesis of the chiral phase-transfer catalyst, N-Benzylquinidinium chloride, from quinidine and benzyl (B1604629) chloride.

Materials:

-

Quinidine

-

Benzyl chloride

-

Anhydrous acetone (B3395972)

-

Magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Heating mantle or oil bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add quinidine (e.g., 10.0 mmol, 1.0 eq).

-

Solvent and Reagent Addition: Add 70 mL of anhydrous acetone to the flask. To this suspension, add benzyl chloride (e.g., 15.0 mmol, 1.5 eq).

-

Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain vigorous stirring. The reaction is typically refluxed for 2-3 days.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, N-Benzylquinidinium chloride, will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid on the filter with two portions of cold acetone (e.g., 20 mL each).

-

Drying: Dry the product under vacuum to obtain N-Benzylquinidinium chloride as a white to off-white solid.

dot

Asymmetric Alkylation of tert-Butyl N-(Diphenylmethylene)glycinate

This protocol details the enantioselective alkylation of a glycine imine using N-Benzylquinidinium chloride under phase-transfer conditions.

Materials:

-

tert-Butyl N-(diphenylmethylene)glycinate

-

Benzyl bromide (or other alkylating agent)

-

N-Benzylquinidinium chloride

-

Potassium hydroxide (B78521) (KOH) or Cesium hydroxide (CsOH)

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-(diphenylmethylene)glycinate (e.g., 1.0 mmol, 1.0 eq), N-Benzylquinidinium chloride (e.g., 0.1 mmol, 10 mol%), and toluene (e.g., 5 mL).

-

Base Addition: Add a 50% aqueous solution of potassium hydroxide (w/w) (e.g., 2 mL).

-

Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Alkylating Agent: Add the benzyl bromide (e.g., 1.2 mmol, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Continue stirring the reaction at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically a few hours).

-

Work-up:

-

Quench the reaction by adding water (e.g., 10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica (B1680970) gel column chromatography.

-

Analysis: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

dot

Quantitative Data

The following tables summarize the results obtained for the asymmetric alkylation of tert-butyl N-(diphenylmethylene)glycinate with various benzyl bromides using cinchona alkaloid-derived phase-transfer catalysts. While specific data for N-Benzylquinidinium chloride can vary, these tables provide representative yields and enantiomeric excesses.

Table 1: Asymmetric Alkylation with Various Benzyl Bromides

| Entry | Alkylating Agent (R-Br) | Catalyst (mol%) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | 0.5 | 98 | 98 (S) |

| 2 | 4-Methylbenzyl bromide | 0.5 | 95 | 97 (S) |

| 3 | 4-Methoxybenzyl bromide | 0.5 | 96 | 96 (S) |

| 4 | 4-Chlorobenzyl bromide | 0.5 | 97 | 98 (S) |

| 5 | 2-Chlorobenzyl bromide | 0.5 | 94 | 95 (S) |

| 6 | Allyl bromide | 0.5 | 93 | 97 (S) |

Data adapted from studies on dimeric cinchona alkaloid PTCs which show high efficiency.[2]

Table 2: Influence of Catalyst Loading on Benzylation

| Entry | Catalyst (mol%) | Yield (%) | ee (%) |

| 1 | 1.0 | 97 | 97 (S) |

| 2 | 0.5 | 98 | 98 (S) |

| 3 | 0.25 | 95 | 97 (S) |

Data illustrates that high yields and enantioselectivities can be maintained even at low catalyst loadings.[2]

Catalytic Cycle

The catalytic cycle for the phase-transfer catalyzed asymmetric alkylation of a glycine imine is depicted below.

dot

Explanation of the Catalytic Cycle:

-

Deprotonation: In the aqueous phase, the base (e.g., KOH) deprotonates the glycine imine to form the corresponding potassium enolate.

-

Anion Exchange: The chiral quaternary ammonium catalyst (Q⁺X⁻, where Q⁺ is the N-Benzylquinidinium cation and X⁻ is the chloride anion) exchanges its anion with the enolate at the interface of the two phases.

-

Phase Transfer: The resulting lipophilic ion pair, [Q⁺][Enolate⁻], is extracted into the organic phase.

-

Alkylation: In the organic phase, the enolate undergoes asymmetric alkylation with the alkylating agent (R-X). The chiral catalyst shields one face of the enolate, directing the alkyl group to the other face, thus controlling the stereochemistry of the product.

-

Catalyst Regeneration: After the alkylation, the catalyst is regenerated as Q⁺X⁻, and the inorganic salt (KX) is formed. The catalyst can then return to the aqueous interface to start another catalytic cycle.

These application notes and protocols provide a comprehensive framework for utilizing N-Benzylquinidinium chloride in asymmetric phase-transfer catalysis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: Enantiose-lective Michael Addition Catalyzed by N-Benzylquinidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Benzylquinidinium chloride as a chiral phase-transfer catalyst in enantioselective Michael additions. This powerful catalytic method enables the stereocontrolled formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

Introduction

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] The development of asymmetric Michael additions, which control the stereochemical outcome of the reaction, is of paramount importance for the synthesis of enantiomerically pure compounds.[1] Chiral phase-transfer catalysis has emerged as a powerful and environmentally friendly approach to achieve high enantioselectivity in these reactions.[3]

N-Benzylquinidinium chloride, a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, is an effective chiral phase-transfer catalyst for a variety of asymmetric transformations, including Michael additions.[4][5] It facilitates the reaction between a soft nucleophile (Michael donor) and an activated alkene (Michael acceptor) under heterogeneous or homogeneous conditions, leading to the formation of a new stereocenter with high fidelity.

Core Concepts and Mechanism

The catalytic cycle of an N-Benzylquinidinium chloride-catalyzed Michael addition generally proceeds through the following key steps:

-

Deprotonation: A base deprotonates the Michael donor (e.g., a malonate, nitroalkane, or β-ketoester) to form a nucleophilic enolate.[1][2]

-

Ion Pair Formation: The chiral N-Benzylquinidinium cation forms a tight ion pair with the enolate anion. The specific stereochemistry of the catalyst directs the facial approach of the subsequent addition.

-

Michael Addition: The chiral ion pair reacts with the Michael acceptor (e.g., an α,β-unsaturated ketone, ester, or nitrile) in a stereocontrolled manner.[1]

-

Protonation and Catalyst Regeneration: The resulting enolate adduct is protonated, furnishing the final product and regenerating the catalyst for the next cycle.

Experimental Protocols

The following protocols are generalized procedures for the enantioselective Michael addition of a generic Michael donor to a Michael acceptor using N-Benzylquinidinium chloride as the catalyst. Researchers should optimize the reaction conditions for their specific substrates.

General Procedure for the Enantioselective Michael Addition of Diethyl Malonate to Chalcone (B49325)

This protocol is a representative example for the addition of a soft carbon nucleophile to an α,β-unsaturated ketone.

Materials:

-

N-Benzylquinidinium chloride (catalyst)

-

Chalcone (Michael acceptor)

-

Diethyl malonate (Michael donor)

-

Toluene (B28343) (solvent)

-

Potassium carbonate (K₂CO₃, base)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of chalcone (1.0 mmol) and diethyl malonate (1.2 mmol) in toluene (5 mL) at room temperature, add N-Benzylquinidinium chloride (0.05 mmol, 5 mol%).

-

Add solid potassium carbonate (2.0 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative data for enantioselective Michael additions catalyzed by Cinchona alkaloid-derived phase-transfer catalysts, providing an indication of the expected performance of N-Benzylquinidinium chloride in similar reactions.

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |

| Diethyl malonate | Chalcone | 10 | K₂CO₃ | Toluene | 24 | 95 | 92 |

| 2-Phenylcyclohexanone | Methyl vinyl ketone | 5 | Cs₂CO₃ | CH₂Cl₂ | 48 | 85 | 90 |

| Glycine (B1666218) Schiff base | Methyl acrylate | 10 | KOH | Toluene/H₂O | 12 | 78 | 88 |

| 4-Hydroxycoumarin | Benzylideneacetone | 10 | K₂CO₃ | Dichloromethane | 6 | 99 | 91 |

Note: The data in this table is representative and compiled from various sources employing similar Cinchona alkaloid-based catalysts for analogous reactions. Actual results with N-Benzylquinidinium chloride may vary depending on the specific substrates and optimized reaction conditions.

Visualizations

Experimental Workflow

Caption: General workflow for the enantioselective Michael addition.

Catalytic Cycle

Caption: Proposed catalytic cycle for the Michael addition.

References

- 1. researchgate.net [researchgate.net]

- 2. Michael addition reactions between chiral Ni(II) complex of glycine and 3-(trans-enoyl)oxazolidin-2-ones. A case of electron donor-acceptor attractive interaction-controlled face diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

Application Notes and Protocols for the N-Benzylquinidinium Chloride Catalyzed Aza-Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective aza-Henry (nitro-Mannich) reaction utilizing the chiral phase-transfer catalyst, N-Benzylquinidinium chloride. This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding valuable β-nitroamine products which are precursors to chiral 1,2-diamines and α-amino acids, key building blocks in pharmaceutical synthesis.

Introduction